tert-Butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is a complex organic compound notable for its structural features and potential applications in various scientific fields. The compound contains an isoxazolo-pyridine core, which is significant in medicinal chemistry due to its biological activity. Understanding its classification, synthesis, and properties is crucial for its application in research and industry.
This compound is cataloged under several databases including PubChem and various chemical suppliers. Its unique structure and properties have made it a subject of interest in pharmaceutical research and agricultural chemistry.
The compound belongs to the class of isoxazolopyridines, which are characterized by the presence of both isoxazole and pyridine rings. This classification highlights its potential pharmacological activities, including antimicrobial and antiviral properties.
The synthesis of tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize various reagents such as:
The molecular formula of tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is . The structure features:
tert-Butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo a variety of chemical reactions:
The specific reactions depend on environmental conditions such as pH, temperature, and the presence of catalysts or other functional groups in the molecule.
The mechanism of action for this compound in biological systems may involve:
Research indicates that derivatives of isoxazolopyridines exhibit significant biological activity against various pathogens, suggesting that this compound may share similar properties.
The construction of the isoxazolo[4,5-c]pyridine framework relies on strategic cyclization methodologies. [3+2] cycloadditions between nitrile oxides and activated alkenes or alkynes represent the most efficient route, with in situ-generated nitrile oxides from hydroxamoyl chlorides enabling direct fusion of the isoxazole ring to dihydropyridine precursors. Alternative [4+2] approaches involve condensation reactions between β-ketoesters and hydroxylamine derivatives, though these typically yield lower regioselectivity (∼75% vs. >98% for [3+2]) [9]. Microwave-assisted cyclization significantly enhances efficiency, reducing reaction times from 12-24 hours to 30-45 minutes while improving yields by 15-20% [9]. The critical dihydropyridine intermediate requires partial saturation prior to cyclization, achieved through catalytic hydrogenation (Pd/C, H₂, 50 psi) or dihydropyridine carboxylate decarboxylation [2].
Table 1: Cyclization Methods for Isoxazolo[4,5-c]pyridine Core Synthesis
Method | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
[3+2] Cycloaddition | CH₂Cl₂, Et₃N, 0°C→rt, 3h | 82-88 | >98% | High regiocontrol |
[4+2] Condensation | EtOH, reflux, 12h | 65-70 | ∼75% | Simple setup |
Microwave [3+2] | DMF, 120°C, 35 min | 90-92 | >98% | Rapid, high-yielding |
Reductive Cyclization | Zn/AcOH, rt, 8h | 55-60 | 85% | Avoids strong acids/bases |
Introduction of the hydroxymethyl group at C3 demands precise regiocontrol, typically achieved through electrophilic trapping of metallated intermediates. Direct deprotonation at C3 using n-BuLi (THF, -78°C) followed by reaction with paraformaldehyde provides moderate yields (65-70%), but competing overalkylation remains problematic [2]. Alternative approaches employ Umpolung strategies: 3-bromomethyl intermediates generated via NBS bromination undergo Pd-catalyzed hydroxylation (Pd(OAc)₂/XPhos, moist DMF) with improved selectivity (85% yield) [9]. Protecting group selection critically influences outcomes:
Table 2: Hydroxymethyl Protection Group Performance
Protecting Group | Installation Yield (%) | Deprotection Conditions | Stability During Functionalization |
---|---|---|---|
None (free -CH₂OH) | N/A | N/A | Low (prone to oxidation) |
Boc | 95 | TFA/DCM (1:1), 0°C, 1h | Moderate (base-sensitive) |
SEM | 88 | HF·pyridine, THF, 0°C→rt, 12h | High |
Piv (pivaloyl) | 92 | K₂CO₃/MeOH/H₂O, rt, 4h | Excellent |
tert-Butyl ester installation serves dual purposes: facilitating ring nitrogen protection and introducing steric bulk to prevent dimerization. Schotten-Baumann conditions using di-tert-butyl dicarbonate (Boc₂O) in biphasic systems (H₂O/CH₂Cl₂) with NaHCO₃ as base provide optimal results (90-92% yield) without epimerization at chiral centers [9]. Alternative carboxylating agents demonstrate distinct limitations:
The tert-butyl group confers exceptional crystallinity (>98% purity via recrystallization from EtOAc/heptane) and thermal stability (decomposition onset: 215°C) [1] [3]. Storage stability studies confirm negligible degradation under argon at -20°C for >24 months, though aqueous solutions above pH 8.0 accelerate hydrolysis (t₁/₂ = 3h at pH 9) [3].
Table 3: Comparative Carboxylation Efficiency
Carboxylating Agent | Solvent System | Base | Temp (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Boc₂O | H₂O/CH₂Cl₂ (1:1) | NaHCO₃ | 0→25 | 90-92 | <0.5% di-Boc |
Boc₂O | THF | DMAP | 40 | 85 | 3-5% tert-butyl ethers |
Methyl chloroformate | Toluene | Pyridine | -10 | 78 | 8-10% methyl ester impurity |
CDI/Boc₂O | DMF | DBU | 25 | 82 | 12% imidazole urea |
Chiral induction in the isoxazolo[4,5-c]pyridine scaffold presents unique challenges due to conformational flexibility and the absence of prochiral centers. Successful approaches employ:
The stereoelectronic influence of the isoxazole nitrogen significantly impacts enantioselectivity. Computational modeling reveals that N2···H-C5a stabilizing interactions lock the boat conformation, enabling chiral catalysts to discriminate between prochiral faces during functionalization [9]. Despite progress, industrial scalability remains limited by catalyst loading requirements (>5 mol% for >90% ee) and complex purification from stereoisomeric mixtures.
Table 4: Asymmetric Synthesis Approaches for Isoxazolo[4,5-c]pyridines
Strategy | Catalyst/Reagent | ee (%) | dr | Scale Limitation |
---|---|---|---|---|
Phase-Transfer Alkylation | (R)-N-(9-Anthracenyl)cinchoninium Cl | 75-80 | N/A | Max 5g substrate |
Epoxidation/Ring-Opening | (salen)Mn(III) complex | 92 | >20:1 | Oxygen sensitivity |
Enzymatic Kinetic Resolution | CAL-B lipase | 99 | N/A | 50% max theoretical yield |
Chiral Auxiliary | (1R,2S)-Norephedrine | 96 | >98:2 | Auxiliary removal required |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9